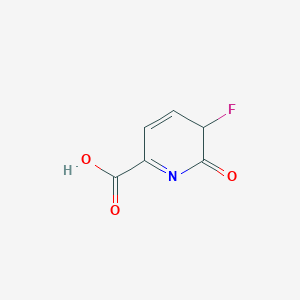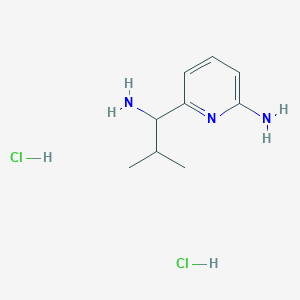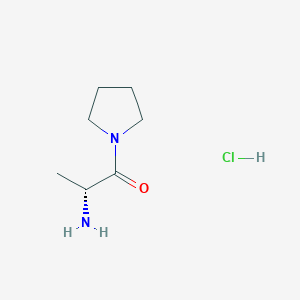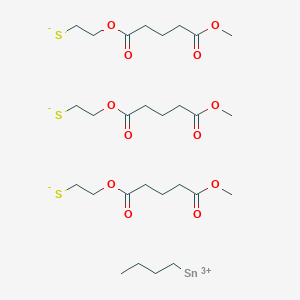![molecular formula C18H24BrNO5 B12275756 tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)
tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a tert-butyl group, an ethoxycarbonyl methyl group, and a brominated dihydrobenzo[f][1,4]oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, the compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating neurological disorders and cancer .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine atom and the oxazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Uniqueness: The presence of the bromine atom in tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C18H24BrNO5 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3 |
Clé InChI |
QEUMEBHTKVEFCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12275674.png)


![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12275692.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)



![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)
![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)


